molecular formula C9H6ClNO2 B167825 6-Chloro-4-hydroxyquinolin-2(1H)-one CAS No. 1677-36-7

6-Chloro-4-hydroxyquinolin-2(1H)-one

Cat. No.: B167825
CAS No.: 1677-36-7
M. Wt: 195.6 g/mol
InChI Key: XLRWZGHILAGXMB-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization of Hydroxyl-Azo Dyes 6-Chloro-4-hydroxyquinolin-2(1H)-one has been used as a component in the synthesis of hydroxyl-azo dyes. These dyes were synthesized using a thermal cyclocondensation reaction, followed by an azo-coupling reaction with aniline-based diazonium salts. Their structures were confirmed through various spectroscopic techniques, showing their existence as E- and Z-isomers of hydrazone tautomer both in solid and solution state (Yahyazadeh et al., 2022).

2. Synthesis of Metal Ion-Selective Lariat Ethers This compound has been incorporated into the synthesis of novel metal ion-selective lariat ethers. These ethers demonstrate significant affinity towards certain metal ions, showing potential for use in analytical chemistry and sensor technology. The study highlights the synthesis and properties of these unique macrocycles and their complexes (Bordunov et al., 1996).

3. Preparation in Organic Synthesis this compound derivatives have been prepared through a silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement. This efficient preparation method under mild conditions demonstrates its potential for varied applications in organic synthesis (Ishida et al., 2013).

4. Cytotoxic Activity and Fluorescence Properties Derivatives of this compound have been synthesized and their cytotoxic activity against various cancer cell lines was evaluated. Additionally, the fluorescence properties of these compounds were studied, providing insights into their potential application in medical diagnostics and treatment (Kadrić et al., 2014).

5. Application in OLEDs This compound has been used in the synthesis of organic light-emitting diodes (OLEDs). The study discusses the comparative performance of chloro and fluor-substituted Zn(II) 8-hydroxyquinolinates in OLEDs, showing the importance of substituent effects on the performance of these devices (Huo et al., 2015).

Properties

IUPAC Name

6-chloro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRWZGHILAGXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-36-7
Record name 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-chloro-4-hydroxyquinolin-2(1H)-one a useful building block in organic synthesis?

A1: The research highlights that this compound, along with its 6,8-dichloro derivative, serves as a valuable starting material for synthesizing new chemical entities. [] Its structure allows for modifications at different positions, enabling the creation of diverse derivatives. Specifically, the research demonstrates its utility in a one-pot, three-component condensation reaction with aryl-aldehydes and piperidine. This type of reaction is advantageous due to its simplicity, environmental friendliness (potentially avoiding harsh reagents or catalysts), and efficiency in generating new molecules.

Q2: What types of structural characterization were used to confirm the identity of the newly synthesized compounds derived from this compound?

A2: The researchers utilized a combination of physical and spectral data to confirm the structures of the new compounds derived from this compound. [] While the abstract doesn't specify the exact techniques, this likely includes methods like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and potentially mass spectrometry (MS). These techniques provide information about the compound's physical properties, functional groups, and molecular weight, enabling researchers to confirm the successful synthesis of the desired products.

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